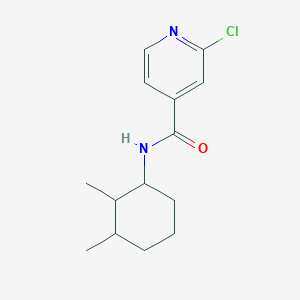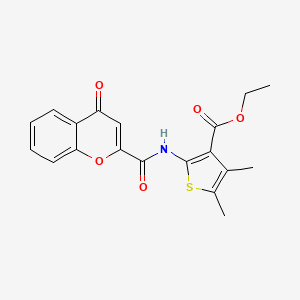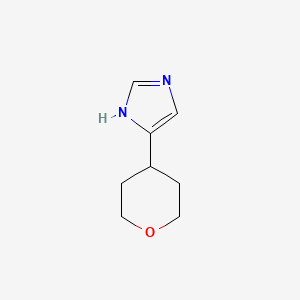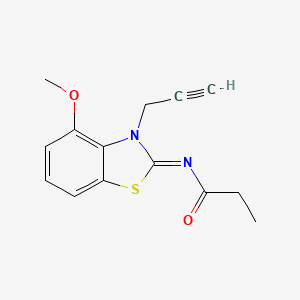![molecular formula C11H21N B2853284 1-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine CAS No. 2287343-89-7](/img/structure/B2853284.png)
1-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine” is a complex organic compound. It contains a bicyclo[1.1.1]pentane (BCP) core, which is a highly strained structure consisting of two cyclopropane rings fused through a common C–C bond . The compound also contains a butan-2-yl group and a N-methylmethanamine group attached to the BCP core.
Synthesis Analysis
The synthesis of such compounds often involves ‘strain release’ chemistry, where the inherent strain of the bicyclic scaffold is utilized to drive reactions . A common method for the synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes, which are precursors to BCPs, is through palladium-catalyzed cross-coupling on pre-formed bicyclo[1.1.0]butanes . This allows for ‘late-stage’ diversification of the bridgehead position and the conversion of the resultant products into a range of useful small ring building blocks .Molecular Structure Analysis
The molecular structure of “1-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine” is characterized by a bicyclo[1.1.1]pentane core, which is a four-membered carbocycle with a bridging C(1)-C(3) bond . The butan-2-yl and N-methylmethanamine groups are attached to this core.Chemical Reactions Analysis
Bicyclo[1.1.0]butanes are known to participate in a range of strain-releasing reactions, which typically cleave the central, strained bond to deliver cyclobutanes or azetidines . These reactions are often driven by the high strain energy of the bicyclic structure .Orientations Futures
The chemistry and applications of BCPs and their derivatives remain underexplored . There has been a resurgent interest in their chemistry, driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This suggests that “1-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine” and similar compounds may have potential future applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
1-(3-butan-2-yl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-4-9(2)11-5-10(6-11,7-11)8-12-3/h9,12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSYUWDNXLMNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C12CC(C1)(C2)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2853203.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2853204.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2853206.png)
![N-(4-ethylphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2853208.png)

![(5Z)-3-(2-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2853210.png)


![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoate](/img/structure/B2853214.png)
![(E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2853216.png)


![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2853221.png)